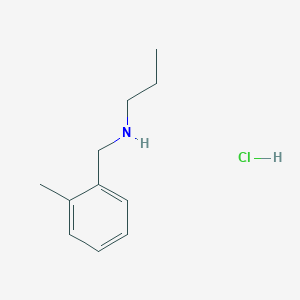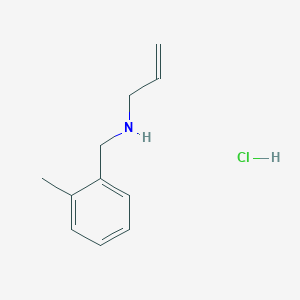![molecular formula C12H20ClNO B3078130 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride CAS No. 1049773-02-5](/img/structure/B3078130.png)
2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride
Vue d'ensemble
Description
2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride is a chemical compound with the molecular formula C12H20ClNO and a molecular weight of 229.75 . It is also known by its CAS number 1049773-02-5 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanol backbone with a methyl group and a 2-methylbenzylamino group attached to the second carbon . The hydrochloride indicates the presence of a chloride ion, which is typically associated with the amino group .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
One significant area of application is in organic synthesis, where derivatives of 2-methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride are used as intermediates in the synthesis of complex molecules. For instance, Katritzky et al. (2004) demonstrated the use of microwave irradiation in the facile synthesis of oxazolines and thiazolines from 2-amino-2-methyl-1-propanol, showcasing a novel application of N-acylbenzotriazoles under mild conditions and short reaction times Katritzky, Cai, Suzuki, & Singh, 2004.
Material Science and Corrosion Inhibition
In material science, derivatives have been investigated for their potential in corrosion inhibition. Vikneshvaran and Velmathi (2017) explored the effectiveness of Schiff bases derived from L-Tryptophan, which share a similar structural backbone, in inhibiting stainless steel corrosion in acidic environments. Their research indicates that these compounds offer good inhibition efficiency, shedding light on the chemical's role in protective coatings Vikneshvaran & Velmathi, 2017.
Pharmaceutical Research
While direct applications in pharmaceutical research regarding the exact compound are scarce within the provided citations, closely related compounds have been explored for their medicinal chemistry relevance. This includes the synthesis of optically active serinol monobenzoates by Sugiyama, Inoue, & Ishii (2003), highlighting methodologies applicable in the development of pharmaceutical intermediates and the synthesis of complex molecules with potential therapeutic effects Sugiyama, Inoue, & Ishii, 2003.
Mécanisme D'action
Mode of Action
The exact mode of action of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride is currently unknown . It’s worth noting that compounds with similar structures often interact with their targets through mechanisms such as free radical reactions, nucleophilic substitution, or oxidation .
Propriétés
IUPAC Name |
2-methyl-2-[(2-methylphenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10-6-4-5-7-11(10)8-13-12(2,3)9-14;/h4-7,13-14H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHGLOMNJVAMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)(C)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078050.png)




![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)

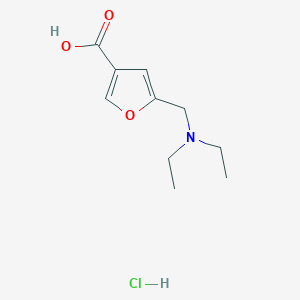
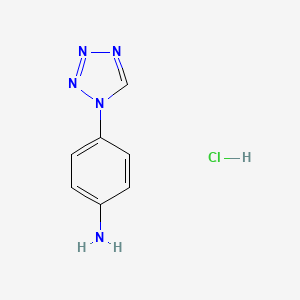
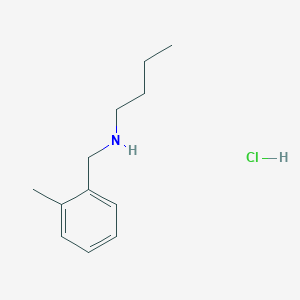
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B3078143.png)

